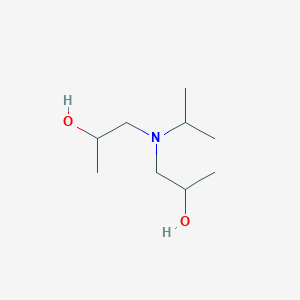

N-isopropyl-bis-(2-hydroxypropyl)amine

Description

N-Nitrosobis(2-hydroxypropyl)amine (BHP), also referred to as N-nitrosobis(2-hydroxypropyl)amine (NDHPA), is a nitrosamine compound with the molecular formula C₆H₁₄N₂O₂. It is a known pancreatic and lung carcinogen in rodents, particularly in Syrian hamsters and rats . BHP is structurally characterized by two 2-hydroxypropyl groups attached to a central nitrogen atom, which is also bonded to a nitroso group. This compound is often studied in the context of endogenous nitrosamine formation, where precursor amines (e.g., bis(2-hydroxypropyl)amine) react with nitrites in vivo to generate carcinogenic BHP .

Properties

Molecular Formula |

C9H21NO2 |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-[2-hydroxypropyl(propan-2-yl)amino]propan-2-ol |

InChI |

InChI=1S/C9H21NO2/c1-7(2)10(5-8(3)11)6-9(4)12/h7-9,11-12H,5-6H2,1-4H3 |

InChI Key |

BJRXTJPSWZNCIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC(C)O)CC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BHP belongs to a family of N-nitroso compounds with alkyl or oxygenated alkyl side chains. Key structural analogs include:

Carcinogenic Potency

- BHP vs. BOP: BOP is significantly more potent than BHP. In Syrian hamsters, BOP induced pancreatic ductal carcinomas in 100% of animals at a cumulative dose of 1.8 mmol/kg, whereas BHP required 10 mmol/kg to achieve similar results .

- BHP vs. HPOP : HPOP exhibited intermediate potency, inducing pancreatic tumors at a cumulative dose of 3.6 mmol/kg. Unlike BHP, HPOP produced liver tumors in hamsters .

- BHP vs. NDMM: NDMM showed comparable pancreatic carcinogenicity to HPOP but lacked liver tumorigenicity .

Metabolic Pathways

- BHP : Primarily metabolized via oxidation to form reactive intermediates like diazomethane, which alkylate DNA (e.g., forming N7-methylguanine and O6-methylguanine adducts) . BHP is also a terminal metabolite of BOP and HPOP reduction .

- BOP: Undergoes rapid oxidation to HPOP and further reduction to BHP. BOP’s higher carcinogenicity is attributed to its efficient metabolic activation to methylating agents .

- HPOP: Acts as a metabolic intermediate between BOP and BHP. HPOP is glucuronidated in rats but sulfated in hamsters, explaining species-specific carcinogenicity profiles .

DNA Alkylation Profiles

- BHP : Forms N7-(2-hydroxypropyl)guanine and O6-methylguanine adducts. At high doses, hydroxypropyl adducts dominate, while methyl adducts are secondary .

- BOP : Generates higher levels of methyl adducts (N7-methylguanine and O6-methylguanine) compared to BHP. In hamsters, BOP caused 3–7× greater DNA alkylation in the pancreas and lungs than HPOP .

Species-Specific Effects

- Hamsters: BHP, BOP, and HPOP all induce pancreatic ductal carcinomas, but BOP and HPOP additionally target the liver .

- Rats: BHP primarily causes lung adenocarcinomas and thyroid tumors, with minimal pancreatic effects .

Data Tables

Table 1: Carcinogenic Outcomes in Syrian Hamsters

| Compound | Cumulative Dose (mmol/kg) | Pancreatic Tumor Incidence | Liver Tumor Incidence | Median Survival (Weeks) |

|---|---|---|---|---|

| BHP | 10 | 100% | 0% | 52 |

| BOP | 1.8 | 100% | 85% | 36 |

| HPOP | 3.6 | 95% | 45% | 44 |

| NDMM | 3.6 | 90% | 0% | 48 |

Table 2: DNA Adduct Levels in Hamster Tissues (pmol/mg DNA)

| Compound | Tissue | N7-Methylguanine | O6-Methylguanine | N7-(2-Hydroxypropyl)guanine |

|---|---|---|---|---|

| BHP | Liver | 12 | 8 | 45 |

| BOP | Pancreas | 85 | 32 | <5 |

| HPOP | Pancreas | 25 | 10 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.